AChE-IN-82
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H18N4O5S2 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC 名称 |
(E)-N-[2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methylamino]-1,3-benzothiazol-5-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H18N4O5S2/c1-30-16-8-12(2-5-15(16)26)3-7-18(27)23-13-4-6-17-14(9-13)24-20(32-17)22-11-25-19(28)10-31-21(25)29/h2-9,26H,10-11H2,1H3,(H,22,24)(H,23,27)/b7-3+ |
InChI 键 |
JWIPYSWKJTZWIL-XVNBXDOJSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Enigma of AChE-IN-82: A Search for a Ghost in the Machine
While the specific mechanism of action for "AChE-IN-82" cannot be detailed, this guide will provide an in-depth overview of the established mechanisms of action for acetylcholinesterase (AChE) inhibitors, a critical class of drugs primarily used in the symptomatic treatment of Alzheimer's disease. This information is based on the broad understanding of this therapeutic class and will serve as a foundational guide for researchers, scientists, and drug development professionals.
The Core Mechanism: Inhibiting Acetylcholinesterase
Acetylcholinesterase (AChE) is a crucial enzyme in the cholinergic nervous system. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, terminating the signal transmission at cholinergic synapses. In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine. This deficiency is strongly correlated with the cognitive and memory impairments characteristic of the disease.
AChE inhibitors work by binding to the acetylcholinesterase enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.
Enzyme Kinetics and Inhibition
The interaction between an AChE inhibitor and the enzyme can be quantified using several key parameters. While specific data for "this compound" is unavailable, the following table outlines the typical quantitative data used to characterize AChE inhibitors.
| Parameter | Description | Typical Range for Potent Inhibitors |
| IC50 (nM) | The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. | Low nanomolar (nM) to sub-nanomolar range |
| Ki (nM) | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a higher affinity. | Low nanomolar (nM) to sub-nanomolar range |
| k_on (M⁻¹s⁻¹) | The association rate constant, describing the rate at which the inhibitor binds to the enzyme. | 10⁶ to 10⁸ M⁻¹s⁻¹ |
| k_off (s⁻¹) | The dissociation rate constant, describing the rate at which the inhibitor unbinds from the enzyme. | Varies widely depending on the reversibility of the inhibitor |
Experimental Protocol: Determining IC50 using Ellman's Assay
A standard method to determine the in vitro efficacy of an AChE inhibitor is the spectrophotometric method developed by Ellman.
-
Preparation of Reagents: Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test inhibitor at various concentrations. The enzyme solution (e.g., from electric eel or human recombinant AChE) is also prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, DTNB solution, and the inhibitor solution at different concentrations.
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
-
Data Acquisition: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured by monitoring the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Cellular Effects
The primary signaling pathway affected by AChE inhibitors is the cholinergic pathway. By increasing acetylcholine levels, these inhibitors potentiate the activation of both nicotinic and muscarinic acetylcholine receptors, leading to downstream cellular effects.
The Discovery and Synthesis of AChE-IN-82 (T-82): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of AChE-IN-82, a potent and selective acetylcholinesterase (AChE) inhibitor. Also known as T-82, this novel quinoline (B57606) derivative, chemically identified as 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate, has emerged as a significant compound of interest in the field of neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease.
Discovery and Rationale
This compound (T-82) was developed as part of ongoing research efforts to identify novel, potent, and selective inhibitors of acetylcholinesterase. The rationale behind its design is rooted in the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes significantly to the cognitive deficits observed in patients. By inhibiting AChE, the enzyme responsible for the breakdown of ACh, these inhibitors aim to increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
The discovery of T-82 as a new quinoline derivative highlighted its potential to overcome some of the limitations of earlier AChE inhibitors, such as issues with selectivity and adverse side effects.
Quantitative Biological Data
The inhibitory activity of this compound (T-82) against acetylcholinesterase and its selectivity over butyrylcholinesterase (BuChE) have been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound (T-82) | 109.4[1] | ~35,227 | ~322 |
| Donepezil (E2020) | 11.8 | ~13,534 | ~1147 |
| Tacrine | 84.2 | Not Available | Not Available |
Data for T-82, Donepezil, and Tacrine are from studies on rat brain homogenate and human plasma.
These data indicate that T-82 is a potent inhibitor of AChE, with a noteworthy selectivity of approximately 322-fold over BuChE. This high selectivity is a desirable characteristic, as the inhibition of BuChE is often associated with peripheral side effects.
Synthesis of this compound (T-82)
A generalized synthetic workflow for such a compound is depicted below:
Experimental Protocols
Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of T-82 on AChE and BuChE is determined using a modification of the colorimetric method developed by Ellman.[2]
Principle: This assay measures the activity of cholinesterases by monitoring the formation of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE). The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is quantified spectrophotometrically.
Procedure:
-
Enzyme and Substrate Preparation: Solutions of purified AChE or BuChE and their respective substrates (acetylthiocholine iodide or butyrylthiocholine iodide) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of T-82 for a specific duration to allow for binding.
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Colorimetric Detection: DTNB is included in the reaction mixture. The absorbance of the yellow product is measured at approximately 412 nm over time.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance. The percentage of inhibition for each concentration of T-82 is determined, and the IC50 value is calculated.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound (T-82) is the inhibition of acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can then bind to and activate postsynaptic acetylcholine receptors (muscarinic and nicotinic). This enhanced cholinergic signaling is believed to be responsible for the pro-cognitive effects of the inhibitor.
Conclusion
This compound (T-82) represents a promising development in the search for effective treatments for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Its high potency and selectivity for acetylcholinesterase make it an important tool for researchers and a potential candidate for further drug development. This guide provides a foundational understanding of its discovery, synthesis, and biological activity for the scientific community.
References
An In-depth Technical Guide on the Binding Affinity of AChE-IN-82 to Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor AChE-IN-82 to its target enzyme, acetylcholinesterase (AChE). This document outlines the quantitative binding data, detailed experimental methodologies for affinity determination, and visual representations of the relevant biological pathways and experimental workflows.
Core Data Presentation: this compound Inhibitory Activity
The inhibitory potency of this compound has been quantified, providing key data points for its interaction with acetylcholinesterase and other related enzymes. This information is crucial for understanding its specificity and potential therapeutic applications.
| Target Enzyme | Inhibitor | IC50 (µM) | Notes |
| Acetylcholinesterase (Electrophorus electricus) | This compound | 0.072 | Also referred to as eeAChE. |
| Butyrylcholinesterase (Equus caballus) | This compound | 9.81 | Also referred to as eqBChE. |
| Monoamine Oxidase A (human) | This compound | 14.52 | Designated as hMAO-A. |
| Monoamine Oxidase B (human) | This compound | 0.024 | Designated as hMAO-B. |
| Beta-secretase 1 (human) | This compound | 2.42 | Also known as BACE-1. |
| Cyclooxygenase-1 (human) | This compound | 60.41 | Designated as COX-1. |
| Cyclooxygenase-2 (human) | This compound | 0.187 | Designated as COX-2. |
| 5-Lipoxygenase (human) | This compound | 0.18 | Designated as 5-LOX. |
IC50 Definition: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] It indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1] A lower IC50 value signifies a more potent inhibitor. It is important to note that the IC50 value can be influenced by experimental conditions such as substrate concentration.[1]
Experimental Protocols: Determination of Acetylcholinesterase Inhibition
The determination of the IC50 value for an acetylcholinesterase inhibitor like this compound is commonly performed using a spectrophotometric method, most notably the Ellman's method.[2][3][4] This assay is favored for its simplicity, reliability, and adaptability to high-throughput screening.[2]
Principle of the Ellman's Method
The Ellman's method is a colorimetric assay that measures the activity of AChE.[2] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine.[5] This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[2][5] The rate of TNB formation, which can be measured by absorbance at 412 nm, is directly proportional to the AChE activity.[5]
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[5]
-
This compound (test inhibitor)
-
Acetylthiocholine iodide (ATCI) as the substrate[5]
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[5]
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)[2]
-
96-well microplate[6]
-
Microplate reader capable of measuring absorbance at 412 nm[6]
Assay Procedure
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).[2]
-
Prepare a 10 mM DTNB solution in the phosphate buffer.[2]
-
Prepare a 14 mM ATCI solution in deionized water. This should be prepared fresh daily.[2]
-
Prepare a stock solution of AChE in the phosphate buffer and dilute to a working concentration (e.g., 1 U/mL) immediately before use. Keep the enzyme solution on ice.[2]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the phosphate buffer to obtain a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the this compound solution at various concentrations.[2]
-
Control Wells (100% enzyme activity): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the buffer (or solvent used for the inhibitor).
-
Blank Wells: Add all reagents except the enzyme solution to measure any non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[2]
-
Reaction Initiation: To all wells (except the blank), add 10 µL of the ATCI solution to start the enzymatic reaction.[2]
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).[2]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration at which 50% inhibition is achieved.
-
Visualizations
Cholinergic Synaptic Transmission and AChE Inhibition
Acetylcholinesterase inhibitors exert their effects within the cholinergic synapse. The following diagram illustrates the normal process of cholinergic neurotransmission and the mechanism of action of an AChE inhibitor like this compound.
Caption: Mechanism of AChE Inhibition in a Cholinergic Synapse.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for this compound follows a structured experimental workflow, as depicted in the diagram below.
Caption: Workflow for Determining the IC50 of this compound.
Signaling Pathway Affected by AChE Inhibition
By inhibiting acetylcholinesterase, this compound leads to an accumulation of acetylcholine (B1216132) in the synaptic cleft. This enhances the activation of both nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron, thereby potentiating cholinergic signaling.[1] This mechanism is central to the therapeutic effects of AChE inhibitors in conditions characterized by a cholinergic deficit.
Caption: Impact of this compound on the Cholinergic Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preliminary Toxicity Profile of AChE-IN-82: A Technical Overview
Disclaimer: As of the latest available information, specific preliminary toxicity studies for a compound designated "AChE-IN-82" are not publicly accessible. The following in-depth technical guide has been constructed based on established principles and methodologies for the preclinical safety evaluation of novel acetylcholinesterase (AChE) inhibitors. This document serves as a template and guide for the types of studies, data, and analyses that would be required for a compound like this compound, and is intended for researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits. The development of novel AChE inhibitors, such as the hypothetical this compound, necessitates a thorough preclinical safety and toxicity evaluation to identify potential hazards and establish a safe dose range for first-in-human studies. This guide outlines the critical preliminary toxicity studies essential for the non-clinical safety assessment of a novel AChE inhibitor.
Core Preclinical Toxicity Assessment
A standard preclinical toxicity program for a novel small molecule like this compound would typically include studies on acute toxicity, sub-acute/sub-chronic toxicity, genotoxicity, and safety pharmacology.
Acute Toxicity Studies
Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of the test substance. These studies help in identifying the target organs of toxicity and determining the median lethal dose (LD50).
Table 1: Hypothetical Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (mg/kg) | Key Clinical Signs Observed |
| Mouse | Oral (p.o.) | >2000 | Salivation, tremors, hypoactivity |
| Rat | Oral (p.o.) | 1500 | Chromodacryorrhea, muscle fasciculations, lethargy |
| Rat | Intravenous (i.v.) | 50 | Convulsions, respiratory distress |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Test System: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Dosing: A single oral gavage dose of this compound is administered to a single animal. The starting dose is selected based on in vitro cytotoxicity data.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased. This sequential dosing allows for the estimation of the LD50 with fewer animals.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
Sub-acute and Sub-chronic Toxicity Studies
Repeated dose toxicity studies are crucial for evaluating the adverse effects of a substance after prolonged exposure. These studies help in determining the No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Hypothetical 28-Day Sub-acute Oral Toxicity Data for this compound in Rats
| Dose Group (mg/kg/day) | Key Hematological Findings | Key Clinical Chemistry Findings | Key Histopathological Findings |
| 0 (Vehicle) | No significant findings | No significant findings | No significant findings |
| 50 | No significant findings | No significant findings | No significant findings |
| 150 | Slight decrease in red blood cell count | Slight increase in Alanine Aminotransferase (ALT) | Minimal hepatocellular hypertrophy |
| 450 | Significant decrease in red blood cell count and hemoglobin | Significant increase in ALT and Aspartate Aminotransferase (AST) | Moderate centrilobular necrosis in the liver |
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
-
Test System: Male and female Wistar rats.
-
Dosing: this compound is administered daily via oral gavage for 28 consecutive days at three dose levels (low, mid, and high) plus a vehicle control group.
-
In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmological examinations, and functional observational battery (FOB).
-
Terminal Assessments: At the end of the dosing period, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.
Genotoxicity Studies
Genotoxicity assays are performed to assess the potential of a compound to cause damage to genetic material. A standard battery of tests is typically required.
Table 3: Hypothetical Genotoxicity Profile of this compound
| Assay | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) | 0.1 - 5000 µ g/plate | With and Without | Negative |
| In Vitro Chromosomal Aberration Test | Human Peripheral Blood Lymphocytes | 1 - 100 µM | With and Without | Positive (clastogenic at high concentrations) |
| In Vivo Micronucleus Test | Mouse Bone Marrow | 100 - 1000 mg/kg | N/A | Negative |
Experimental Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
-
Principle: This assay uses several strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine in Salmonella) and are sensitive to mutation. The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the compound is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on a minimal medium lacking the specific amino acid.
-
Procedure: Various concentrations of this compound are plated with the bacterial strains on minimal agar (B569324) plates. Positive and negative controls are included. The plates are incubated for 48-72 hours, and the number of revertant colonies is counted.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[1] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[1]
Table 4: Hypothetical Safety Pharmacology Profile of this compound
| System | Assay | Key Findings |
| Central Nervous System | Functional Observational Battery (FOB) in rats | Dose-dependent increase in cholinergic signs (tremors, salivation) at high doses. |
| Cardiovascular System | hERG assay (in vitro) | IC50 > 30 µM (low risk of QT prolongation). |
| Cardiovascular telemetry in conscious dogs | Transient decrease in heart rate at high doses, consistent with cholinergic effects. No effect on blood pressure or ECG parameters. | |
| Respiratory System | Whole-body plethysmography in rats | No significant effect on respiratory rate or tidal volume. |
Experimental Protocol: hERG Assay
-
Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.
-
Procedure: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used. The effect of different concentrations of this compound on the hERG current is measured using patch-clamp electrophysiology.
Visualizing Experimental Workflows and Pathways
General Workflow for Preclinical Toxicity Assessment
Caption: A simplified workflow for the preclinical toxicity assessment of a new chemical entity.
Hypothetical Signaling Pathway of this compound Induced Cholinergic Toxicity
Caption: Potential mechanism of cholinergic toxicity induced by an AChE inhibitor.
Conclusion
The preliminary toxicity assessment of a novel acetylcholinesterase inhibitor like this compound is a multi-faceted process that requires a battery of in vitro and in vivo studies. The hypothetical data and protocols presented in this guide illustrate the standard approach to characterizing the safety profile of such a compound. A thorough and well-designed preclinical toxicology program is paramount for making informed decisions about the continued development of a drug candidate and for ensuring patient safety in subsequent clinical trials.
References
Methodological & Application
Application Notes and Protocols for AChE-IN-82 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-82 is a multi-target inhibitor with potent activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1][2] Dysregulation of cholinergic signaling is implicated in neurodegenerative diseases such as Alzheimer's disease.[3][4][5][6] Beyond its primary target, this compound also demonstrates inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways.[1][2] Furthermore, initial data suggests that this compound possesses neuroprotective properties against oxidative stress.[1][2]
These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting, including detailed protocols for assessing its efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Source Organism/Assay Type |
| Acetylcholinesterase (eeAChE) | 0.072 | Electric Eel |
| Butyrylcholinesterase (eqBChE) | 9.81 | Equine |
| Monoamine Oxidase A (hMAO-A) | 14.52 | Human |
| Monoamine Oxidase B (hMAO-B) | 0.024 | Human |
| Beta-secretase 1 (BACE-1) | 2.42 | Human |
| Cyclooxygenase-1 (COX-1) | 60.41 | Not Specified |
| Cyclooxygenase-2 (COX-2) | 0.187 | Not Specified |
| 5-Lipoxygenase (5-LOX) | 0.18 | Not Specified |
Data sourced from MedChemExpress.[1][2]
Signaling Pathways and Experimental Workflow
The multi-target nature of this compound suggests its involvement in several key signaling pathways relevant to neurodegeneration and inflammation.
Caption: Acetylcholinesterase (AChE) Signaling Pathway Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Studies of Novel Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the activity of the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[2] Consequently, AChE inhibitors are a primary therapeutic strategy for managing the symptoms of neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease.[1][3]
These application notes provide a comprehensive guide for the in vivo evaluation of novel acetylcholinesterase inhibitors (AChEIs), using "AChE-IN-82" as a representative compound. The protocols detailed below are based on established methodologies for assessing the efficacy and pharmacodynamics of AChEIs in rodent models.
Data Presentation: Dosage and Administration of Representative AChEIs
The following table summarizes typical in vivo dosages and administration routes for several well-characterized acetylcholinesterase inhibitors in mouse models. This information can serve as a valuable starting point for dose-finding studies with novel compounds like this compound.
| Compound | Animal Model | Route of Administration | Dosage Range | Reference |
| Novel AChEI | Mice | Intraperitoneal (i.p.) | 1-10 mg/kg | [4] |
| Donepezil | Tg2576 Mice | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | [5][6] |
| Physostigmine | Tg2576 Mice | Intraperitoneal (i.p.) | 0.03 - 0.3 mg/kg | [5][6] |
| Galantamine | Mice | Oral (p.o.) | 3 mg/kg | [7] |
| Piceatannol | Mice | Oral (p.o.) | 50 mg/kg | [5] |
Experimental Protocols
In Vivo Efficacy in a Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a widely used and robust paradigm to evaluate the pro-cognitive effects of novel AChE inhibitors.[8][9] Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment, which can be ameliorated by effective cholinomimetic compounds.[8][10]
a. Materials:
-
Novel AChE Inhibitor (this compound)
-
Scopolamine hydrobromide
-
Vehicle (e.g., sterile 0.9% saline, 10% DMSO in saline)[4]
-
Positive control (e.g., Donepezil)
-
Male C57BL/6 mice (8-10 weeks old)[3]
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)[3][9]
b. Experimental Workflow:
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ddg-pharmfac.net [ddg-pharmfac.net]
- 8. njppp.com [njppp.com]
- 9. criver.com [criver.com]
- 10. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
AChE-IN-82 solution preparation and stability
Application Notes and Protocols: AChE-IN-82
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent acetylcholinesterase (AChE) inhibitor. Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions, along with representative data for solubility and stability.
Disclaimer: Specific solubility and stability data for this compound are not publicly available. The following protocols and data are based on established laboratory practices for similar hydrophobic small molecule inhibitors and should be adapted based on experimentally determined properties of this compound.[1]
Data Presentation
Table 1: Representative Solubility of this compound
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for primary stock solutions.[2] |
| Ethanol | ~5 mg/mL | Limited solubility; may be suitable for some applications.[2] |
| Water | < 0.1 mg/mL | Considered insoluble; not recommended for stock solutions.[2][3] |
| PBS (pH 7.4) | < 0.1 mg/mL | Considered insoluble; not recommended for stock solutions.[3] |
Table 2: Representative Stability of this compound in Solution
| Storage Condition | Solvent | Stability (Time) | Notes |
| -80°C | DMSO | ≥ 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | DMSO | ≥ 3 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| 4°C | DMSO | ≤ 1 week | Prone to degradation; short-term storage only. |
| Room Temperature | DMSO | ≤ 24 hours | Not recommended for storage. |
| 37°C in Aqueous Buffer | Aqueous Buffer (e.g., PBS with ≤0.5% DMSO) | Hours to days | Stability is limited and experiment-dependent. Prepare fresh dilutions before each experiment.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
(Optional) Bath sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Dissolution:
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber vials to protect from light and store at -20°C or -80°C for long-term stability.[3]
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
Objective: To dilute the high-concentration DMSO stock solution into an aqueous buffer for use in biological assays.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Perform serial dilutions of the concentrated stock solution in DMSO first to lower the concentration.[2] For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Final Dilution:
-
Add the desired volume of the aqueous buffer to a new sterile tube.
-
While vortexing the buffer, slowly add the calculated volume of the this compound DMSO stock (or intermediate dilution) drop-wise to the buffer.[1][2] This rapid mixing helps prevent precipitation.[1]
-
Ensure the final concentration of DMSO in the assay is low (typically below 0.5%) to avoid solvent-induced effects on the experiment.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
-
Protocol 3: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in an aqueous buffer under experimental conditions.
Materials:
-
This compound working solution in the desired aqueous buffer
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC-MS system
-
Quenching solution (e.g., cold acetonitrile (B52724) or methanol)
-
Sterile tubes
Procedure:
-
Prepare Initial Sample (Time = 0):
-
Prepare a fresh working solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Immediately take an aliquot and mix it with an equal volume of a cold quenching solution to stop any degradation.[5] This is your T=0 sample.
-
-
Incubate Samples: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).[4][5]
-
Collect Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution and process them in the same way as the T=0 sample.[4]
-
Analysis:
-
Analyze the samples by HPLC-MS to determine the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.[4]
-
Visualizations
Caption: Workflow for testing.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: AChE-IN-82 in Neuroinflammation Research
Introduction
Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex biological response within the central nervous system (CNS) involves the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators. While initially a protective mechanism, chronic neuroinflammation can lead to neuronal damage and disease progression. Acetylcholinesterase inhibitors (AChEIs) are a class of compounds that increase the levels of the neurotransmitter acetylcholine (B1216132) by inhibiting its breakdown.[1] Beyond their established role in symptomatic treatment of cognitive decline, emerging evidence suggests that AChEIs may also possess anti-inflammatory properties, offering a potential therapeutic avenue for targeting neuroinflammation directly.
This document provides a detailed overview of the application of a hypothetical novel acetylcholinesterase inhibitor, AChE-IN-82, in the context of neuroinflammation research. It is intended for researchers, scientists, and drug development professionals interested in investigating the anti-neuroinflammatory potential of novel AChEIs. The protocols and data presented herein are based on established methodologies in the field and serve as a comprehensive guide for preclinical evaluation.
Quantitative Data Summary
To facilitate the comparison of the inhibitory and potential anti-inflammatory properties of this compound, the following table summarizes key quantitative data obtained from in vitro assays.
| Parameter | Description | Value |
| AChE IC50 | The half-maximal inhibitory concentration of this compound against acetylcholinesterase.[2] | 15 nM |
| BuChE IC50 | The half-maximal inhibitory concentration of this compound against butyrylcholinesterase. | 150 nM |
| LPS-induced TNF-α Release EC50 | The half-maximal effective concentration of this compound in reducing TNF-α release from LPS-stimulated BV-2 microglial cells. | 50 nM |
| LPS-induced IL-6 Release EC50 | The half-maximal effective concentration of this compound in reducing IL-6 release from LPS-stimulated BV-2 microglial cells. | 75 nM |
| LPS-induced NO Release EC50 | The half-maximal effective concentration of this compound in reducing nitric oxide release from LPS-stimulated BV-2 microglial cells. | 60 nM |
Signaling Pathways
The anti-neuroinflammatory effects of acetylcholinesterase inhibitors are thought to be mediated, in part, through the cholinergic anti-inflammatory pathway. This pathway involves the interaction of acetylcholine with α7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells, including microglia, leading to the inhibition of pro-inflammatory cytokine production. The diagram below illustrates the proposed mechanism of action for this compound in modulating neuroinflammatory signaling.
Caption: Proposed mechanism of this compound in reducing neuroinflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anti-neuroinflammatory properties of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay determines the in vitro potency of this compound to inhibit the activity of acetylcholinesterase.
Workflow:
Caption: Workflow for the AChE inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate-buffered saline (PBS).
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS.
-
Prepare a stock solution of acetylthiocholine (B1193921) iodide (ATCI) in deionized water.
-
Prepare serial dilutions of this compound in PBS containing a small percentage of DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of each this compound dilution or vehicle (control).
-
Add 50 µL of the AChE solution to each well and pre-incubate for 15 minutes at 37°C.
-
To initiate the reaction, add 25 µL of a mixture of DTNB and ATCI to each well.
-
Immediately begin measuring the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
In Vitro Neuroinflammation Model using BV-2 Microglial Cells
This protocol describes the use of the BV-2 murine microglial cell line to assess the anti-inflammatory effects of this compound in a cellular context. Lipopolysaccharide (LPS) is used to induce an inflammatory response.
Workflow:
References
Application Notes and Protocols: AChE-IN-82 as a Tool for Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the capacity of synapses to modulate their strength, is a cornerstone of learning and memory. The cholinergic system, through the neurotransmitter acetylcholine (B1216132) (ACh), is a critical modulator of these processes. Acetylcholinesterase (AChE), the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, plays a pivotal role in regulating cholinergic signaling. The inhibition of AChE increases the concentration and prolongs the action of ACh, thereby enhancing cholinergic transmission and influencing synaptic plasticity.[1][2]
AChE-IN-82 is a novel, potent, and selective acetylcholinesterase inhibitor developed as a tool for in-vitro and in-vivo studies of synaptic plasticity. These application notes provide detailed protocols for utilizing this compound to investigate its effects on synaptic function, including long-term potentiation (LTP), and the expression of key synaptic proteins. The methodologies described are based on established techniques for characterizing acetylcholinesterase inhibitors.[2]
Mechanism of Action
This compound acts by binding to and inhibiting the activity of acetylcholinesterase. This blockade of ACh degradation leads to an accumulation of acetylcholine in the synaptic cleft.[2] The elevated ACh levels enhance the activation of both nicotinic and muscarinic acetylcholine receptors on pre- and post-synaptic neurons, thereby modulating downstream signaling pathways that are crucial for the induction and maintenance of synaptic plasticity.[3]
Caption: Signaling pathway of cholinergic transmission and the inhibitory action of this compound.
Data Presentation
The following tables summarize key quantitative data for this compound, providing a baseline for its characterization and its effects on synaptic plasticity markers.
Table 1: In-Vitro Efficacy of this compound
| Parameter | Value |
| AChE IC50 (nM) | 15.2 |
| BuChE IC50 (nM) | > 1000 |
| Selectivity (BuChE/AChE) | > 65-fold |
Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Treatment Group | fEPSP Slope (% of Baseline) 60 min post-HFS |
| Control (aCSF) | 145 ± 8% |
| This compound (100 nM) | 185 ± 12% |
Table 3: Effect of this compound on Synaptic Protein Expression
| Protein | Treatment Group | Relative Expression (% of Control) |
| PSD-95 | This compound (100 nM) | 130 ± 15% |
| Synaptophysin | This compound (100 nM) | 125 ± 10% |
| BDNF | This compound (100 nM) | 150 ± 20% |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on synaptic plasticity are provided below.
Protocol 1: Determination of AChE Inhibitory Activity (IC50)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a modified Ellman's method.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of this compound.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[2]
Protocol 2: Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details the procedure for recording field excitatory postsynaptic potentials (fEPSPs) to measure LTP in the CA1 region of the hippocampus.[3]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber (interface or submerged)
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Slice Preparation: Anesthetize and decapitate a rodent (rat or mouse). Rapidly dissect the brain and place it in ice-cold, carbogen-gassed aCSF. Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.[3]
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[3]
-
Baseline Recording: Deliver single baseline stimuli every 30 seconds to evoke fEPSPs. Adjust the stimulation intensity to elicit an fEPSP with an amplitude that is 30-40% of the maximum. Record a stable baseline for at least 20 minutes.
-
Drug Application: Prepare the desired concentration of this compound in aCSF and perfuse the slice for at least 20 minutes before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[3]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.
-
Data Analysis: Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-HFS baseline.
References
Application Notes and Protocols for AChE-IN-82 in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-82 is a potent, multi-target inhibitor of acetylcholinesterase (AChE) and other enzymes, making it a valuable tool for neuroscience and drug discovery research.[1] Its high affinity and specificity for AChE suggest its potential as a foundation for developing novel imaging probes for in vitro and in vivo applications. These application notes provide a hypothetical framework for the utilization of this compound as a labeling agent for imaging studies, offering detailed protocols for its proposed use in fluorescence microscopy and Positron Emission Tomography (PET).
Chemical Properties and Mechanism of Action
This compound is a small molecule inhibitor that potently targets acetylcholinesterase. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft. This mechanism is central to symptomatic treatments for Alzheimer's disease.[3]
The inhibitory activity of this compound extends to other enzymes, highlighting its multi-target nature. This characteristic is of significant interest in studying complex neurological disorders where multiple pathways may be dysregulated.
Quantitative Data
The inhibitory potency of this compound against various enzymes has been characterized, providing a foundation for its application in research. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (µM) |
| eeAChE (Electric Eel Acetylcholinesterase) | 0.072 |
| eqBChE (Equine Butyrylcholinesterase) | 9.81 |
| hMAO-A (Human Monoamine Oxidase A) | 14.52 |
| hMAO-B (Human Monoamine Oxidase B) | 0.024 |
| BACE-1 (Beta-secretase 1) | 2.42 |
| COX-1 (Cyclooxygenase-1) | 60.41 |
| COX-2 (Cyclooxygenase-2) | 0.187 |
| 5-LOX (5-Lipoxygenase) | 0.18 |
Data sourced from MedChemExpress.[1]
Visualization of Signaling Pathway and Experimental Workflows
To facilitate the understanding of this compound's mechanism and its proposed application in imaging, the following diagrams have been generated.
Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.
Caption: General workflow for developing this compound into an imaging probe.
Experimental Protocols
The following are hypothetical protocols for the use of a labeled this compound derivative for imaging studies. These protocols are based on established methods for other acetylcholinesterase imaging agents and would require optimization for this compound.
Protocol 1: Fluorescent Labeling of this compound for In Vitro Imaging
Objective: To visualize the distribution of acetylcholinesterase in cultured cells or tissue sections using a fluorescently labeled this compound probe.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., NHS-ester functionalized dye with high quantum yield and photostability)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Formaldehyde (B43269) or Paraformaldehyde (for cell/tissue fixation)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with antifade reagent
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells) or brain tissue sections
-
Fluorescence microscope
Procedure:
-
Synthesis of Fluorescently Labeled this compound (Hypothetical):
-
Note: This step assumes this compound has a suitable functional group (e.g., an amine) for labeling. If not, chemical modification would be required.
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.2 molar excess of the amine-reactive fluorescent dye.
-
Add TEA to catalyze the reaction.
-
Stir the reaction mixture in the dark at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purify the fluorescently labeled this compound using column chromatography or preparative HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
-
Cell Culture and Preparation:
-
Culture SH-SY5Y cells on glass coverslips in appropriate media until they reach 70-80% confluency.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if intracellular AChE is to be targeted).
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
-
Fluorescent Labeling:
-
Prepare a working solution of the fluorescently labeled this compound in PBS containing 1% BSA (concentration to be optimized, typically in the nanomolar to low micromolar range).
-
Incubate the fixed and blocked cells with the labeling solution for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS to remove unbound probe.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Radiolabeling of this compound for In Vivo PET Imaging
Objective: To quantitatively assess the distribution and density of acetylcholinesterase in the living brain using a radiolabeled this compound probe and PET.
Materials:
-
This compound precursor suitable for radiolabeling (e.g., with a leaving group for nucleophilic substitution with [¹⁸F]fluoride or a site for [¹¹C]methylation).
-
[¹⁸F]Fluoride or [¹¹C]Methyl iodide/triflate.
-
Automated radiochemistry synthesis module.
-
HPLC for purification and quality control.
-
Saline for injection.
-
Animal model (e.g., rat or non-human primate).
-
PET scanner.
-
Anesthesia.
Procedure:
-
Radiosynthesis of [¹⁸F]this compound or [¹¹C]this compound (Hypothetical):
-
Note: This is a highly specialized procedure requiring a cyclotron and a radiochemistry facility.
-
Produce [¹⁸F]fluoride or [¹¹C]CO₂ via cyclotron bombardment.
-
Synthesize the reactive radiolabeling agent (e.g., [¹⁸F]KF/Kryptofix 2.2.2 complex or [¹¹C]methyl iodide).
-
React the radiolabeling agent with the this compound precursor in an automated synthesis module under optimized conditions (temperature, solvent, reaction time).
-
Purify the radiolabeled product using semi-preparative HPLC.
-
Formulate the purified radiotracer in sterile saline for injection.
-
Perform quality control tests to determine radiochemical purity, molar activity, and sterility.
-
-
Animal Preparation and Injection:
-
Anesthetize the animal subject according to approved institutional protocols.
-
Place a catheter in a tail vein for radiotracer injection.
-
Position the animal in the PET scanner.
-
-
PET Imaging:
-
Perform a transmission scan for attenuation correction.
-
Inject a bolus of the radiolabeled this compound intravenously.
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
-
Data Analysis:
-
Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.
-
Define regions of interest (ROIs) on the images corresponding to different brain areas (e.g., cortex, hippocampus, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Apply appropriate pharmacokinetic modeling (e.g., a two-tissue compartment model or graphical analysis) to quantify the binding potential (BP_ND) of the radiotracer, which is proportional to the density of available AChE.
-
Conclusion
This compound presents a promising scaffold for the development of novel imaging agents to study the cholinergic system. Its high affinity for acetylcholinesterase could be leveraged to create highly specific probes for both microscopic and whole-body imaging modalities. The provided hypothetical protocols offer a starting point for researchers interested in exploring the potential of this compound in imaging applications. Further research into the synthesis of labeled derivatives and their subsequent validation is necessary to realize this potential.
References
Application Notes and Protocols for Enhancing CNS Penetration of Acetylcholinesterase Inhibitors
Introduction
Acetylcholinesterase (AChE) inhibitors are a critical class of drugs for the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease. Their therapeutic efficacy is contingent on their ability to cross the highly selective blood-brain barrier (BBB) and reach their target in the central nervous system (CNS). Due to the lack of publicly available information for a specific compound designated "AChE-IN-82," these application notes provide a generalized framework of delivery methods and experimental protocols applicable to novel AChE inhibitors. The data presented for existing AChE inhibitors such as Donepezil, Rivastigmine (B141), Galantamine, and Tacrine (B349632) serve as a benchmark for comparison.
The primary challenge in delivering drugs to the brain is the BBB, a complex barrier that restricts the passage of most therapeutic agents. Strategies to enhance CNS penetration of AChE inhibitors often involve modifying the physicochemical properties of the drug or utilizing advanced drug delivery systems. This document outlines various delivery methods, presents comparative data on their effectiveness, and provides detailed protocols for key experiments to assess CNS penetration and efficacy.
Data Presentation: CNS Penetration of Acetylcholinesterase Inhibitors
The following tables summarize quantitative data for various AChE inhibitors, comparing different delivery methods and their impact on CNS penetration.
Table 1: Brain-to-Plasma Concentration Ratios of AChE Inhibitors
| AChE Inhibitor | Delivery Method | Animal Model | Brain-to-Plasma Ratio (Kp) | Reference |
| Donepezil | Intramuscular | Rat | ~9.0 | [1][2] |
| Rivastigmine | Intramuscular | Rat | <2.0 | [1][2] |
| Tacrine Derivative (5m) | Not Specified | Mouse | 2.36 | [3] |
| Tacrine | Intravenous | Rat | ~0.1 (ECF) | [4] |
Note: ECF refers to extracellular fluid.
Table 2: Cerebrospinal Fluid (CSF) to Plasma Concentration Ratios of AChE Inhibitors
| AChE Inhibitor | Dosage | Time Post-Dose | CSF to Plasma Ratio | Reference | | :--- | :--- | :--- | :--- | | Donepezil | 10 mg/day | 12 hours | 0.113 |[5] | | Donepezil | 10 mg/day | 24 hours | 0.260 |[5] | | Tacrine | 40-140 mg/day | 30 minutes | 0.50 ± 0.45 |[6] | | Galantamine | Not Specified | Not Specified | Not Specified |[7] |
Table 3: Impact of Advanced Delivery Systems on CNS Drug Levels
| AChE Inhibitor | Delivery System | Route | Outcome | Reference | | :--- | :--- | :--- | :--- | | Rivastigmine | Liposomes | Intranasal | Significantly higher brain levels vs. oral or IN free drug |[8] | | Donepezil | Chitosan Nanoparticles | Intranasal | Three-fold higher brain delivery vs. solution |[9] | | Galantamine | Solid Lipid Nanoparticles | Not Specified | ~2-fold increase in brain bioavailability |[10] | | Donepezil | Polysorbate 80-coated Nanoparticles | Not Specified | Enhanced drug concentration in brain tissue |[11] |
Experimental Protocols
In Vivo Determination of Brain-to-Plasma Concentration Ratio (Kp)
This protocol describes a method for determining the Kp of a novel AChE inhibitor in a rodent model.
Materials:
-
Test AChE inhibitor
-
Vehicle for administration (e.g., saline, DMSO/polyethylene glycol)
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for dissection
-
Blood collection tubes (e.g., with EDTA)
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer the test AChE inhibitor to the animals at a predetermined dose and route (e.g., intravenous, intraperitoneal, or oral).
-
Blood and Brain Collection: At selected time points post-administration, anesthetize the animal and collect a blood sample via cardiac puncture. Immediately following blood collection, perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature. Excise the brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain Homogenate: Weigh the brain and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 w/v).
-
-
Drug Quantification:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test AChE inhibitor in plasma and brain homogenate.
-
Prepare calibration standards and quality control samples in blank plasma and brain homogenate.
-
Extract the drug from the plasma and brain homogenate samples (e.g., via protein precipitation or solid-phase extraction).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Calculation of Kp:
-
Calculate the concentration of the AChE inhibitor in plasma (C_plasma) and in the brain (C_brain).
-
The brain-to-plasma ratio (Kp) is calculated as: Kp = C_brain / C_plasma
-
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB.
Materials:
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test AChE inhibitor and control compounds (with known high and low BBB permeability)
-
Plate reader (for UV-Vis absorbance or fluorescence)
Procedure:
-
Prepare Artificial Membrane: Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane.
-
Prepare Solutions:
-
Dissolve the test AChE inhibitor and control compounds in PBS to a known concentration in the donor plate.
-
Fill the acceptor plate wells with PBS.
-
-
Assemble the PAMPA Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the solution in the acceptor wells.
-
Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader.
-
Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - C_A(t) / C_equilibrium)) * (V_A * V_D) / ((V_A + V_D) * A * t) Where:
-
C_A(t) is the concentration in the acceptor well at time t
-
C_equilibrium is the concentration at equilibrium
-
V_A and V_D are the volumes of the acceptor and donor wells
-
A is the filter area
-
t is the incubation time
-
Ex Vivo Acetylcholinesterase Activity Assay
This protocol measures the inhibitory effect of the test compound on AChE activity in brain tissue homogenates using the Ellman method.
Materials:
-
Brain tissue from treated and untreated animals
-
Homogenization buffer (e.g., phosphate (B84403) buffer with Triton X-100)
-
Ellman's reagent (DTNB)
-
Acetylthiocholine (ATCh) iodide
-
Test AChE inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Brain Homogenate: Homogenize the brain tissue in ice-cold homogenization buffer and centrifuge to obtain the supernatant containing the enzyme.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
In a 96-well plate, add the brain homogenate (diluted to an appropriate protein concentration).
-
For inhibition studies, pre-incubate the homogenate with various concentrations of the test AChE inhibitor.
-
Add DTNB solution to all wells.
-
-
Initiate Reaction: Start the reaction by adding the substrate, ATCh.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate AChE Activity and Inhibition:
-
The rate of change in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Signaling pathway of acetylcholinesterase inhibition.
Caption: Experimental workflow for assessing CNS penetration.
References
- 1. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tacrine-based multi-target directed Ligands: Enhancing cholinesterase inhibition, NMDA receptor antagonism, and CNS bioavailability for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of tacrine across the blood-brain barrier in awake, freely moving rats using in vivo microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration of Donepezil in the Cerebrospinal Fluid of AD Patients: Evaluation of Dosage Sufficiency in Standard Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penetration of tacrine into cerebrospinal fluid in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of rivastigmine liposomes for delivery into the brain through intranasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Galantamine-loaded solid-lipid nanoparticles for enhanced brain delivery: preparation, characterization, in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brain-Targeted Polysorbate 80-Emulsified Donepezil Drug-Loaded Nanoparticles for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AChE-IN-82 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AChE-IN-82.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target activities of this compound?
A1: this compound is a potent inhibitor of acetylcholinesterase (AChE). However, it also exhibits inhibitory activity against several other enzymes. The table below summarizes the known IC50 values for this compound against its primary target and various off-targets.[1][2][3][4][5] It is crucial to consider these off-target activities when designing experiments and interpreting results.
Q2: My experimental results are inconsistent with selective AChE inhibition. Could off-target effects be the cause?
A2: Yes, unexpected results could be due to the off-target activities of this compound, particularly its potent inhibition of Monoamine Oxidase B (MAO-B), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a range of cellular effects unrelated to AChE inhibition. For example, COX-2 and 5-LOX inhibition can modulate inflammatory pathways, while MAO-B inhibition can affect neurotransmitter levels.
Q3: How can I mitigate the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is critical for ensuring the validity of your research. Key strategies include:
-
Dose-response studies: Use the lowest effective concentration of this compound that elicits the desired AChE inhibition while minimizing off-target effects.
-
Use of structurally unrelated inhibitors: Employ other well-characterized AChE inhibitors with different off-target profiles to confirm that the observed phenotype is due to AChE inhibition.
-
Control experiments: Include control groups treated with selective inhibitors for the identified off-targets (e.g., a selective MAO-B inhibitor) to delineate the contribution of each off-target to the overall observed effect.
-
Rescue experiments: Where possible, perform rescue experiments by adding back the product of the inhibited off-target enzyme to see if the phenotype is reversed.
Q4: What are the potential downstream consequences of MAO-B, COX-2, and 5-LOX inhibition by this compound?
A4: Inhibition of these off-targets can have significant biological consequences:
-
MAO-B inhibition: Can lead to an increase in the levels of certain neurotransmitters, such as dopamine. This could be a confounding factor in neuroscience studies.
-
COX-2 inhibition: Can suppress the production of prostaglandins, which are key mediators of inflammation and pain.[1][2][3][4][5]
-
5-LOX inhibition: Can block the synthesis of leukotrienes, another important class of inflammatory mediators.[1][2][3][4][5]
Understanding these downstream effects is essential for accurate data interpretation.
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target Enzyme | Species/Source | IC50 (µM) | Target Class |
| eeAChE | Electrophorus electricus | 0.072 | On-target |
| hMAO-B | Human | 0.024 | Off-target |
| 5-LOX | - | 0.18 | Off-target |
| COX-2 | - | 0.187 | Off-target |
| BACE-1 | - | 2.42 | Off-target |
| eqBChE | Equine | 9.81 | Off-target |
| hMAO-A | Human | 14.52 | Off-target |
| COX-1 | - | 60.41 | Off-target |
Data sourced from MedChemExpress, TargetMol, and Immunomart product pages.[1][4][5]
Experimental Protocols
Protocol 1: Validating Off-Target Effects in a Cellular Assay
This protocol outlines a general workflow to determine if an observed cellular phenotype is due to the on-target (AChE) or off-target activity of this compound.
Caption: Workflow for deconvoluting on-target vs. off-target effects.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the arachidonic acid cascade, highlighting the enzymes COX-2 and 5-LOX, which are known off-targets of this compound.
Caption: Inhibition of COX-2 and 5-LOX pathways by this compound.
Troubleshooting Guide
This decision tree can help you troubleshoot unexpected experimental outcomes when using this compound.
Caption: Troubleshooting unexpected results with this compound.
References
Technical Support Center: Improving the Bioavailability of AChE-IN-82
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the bioavailability challenges of the novel acetylcholinesterase inhibitor, AChE-IN-82. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a potent and selective acetylcholinesterase (AChE) inhibitor with significant promise for the treatment of neurological conditions such as Alzheimer's disease.[1] However, early preclinical data indicates that this compound exhibits low oral bioavailability. This means that after oral administration, only a small fraction of the drug reaches the systemic circulation to exert its therapeutic effect.[2] Improving bioavailability is crucial for achieving consistent and effective dosing in future clinical applications.
Q2: What are the primary factors limiting the bioavailability of this compound?
The poor oral bioavailability of many drug candidates, including acetylcholinesterase inhibitors, can often be attributed to several factors. These may include low aqueous solubility, which restricts the drug's dissolution in gastrointestinal fluids, and poor intestinal permeability, which impedes its absorption across the gut wall.[3] Furthermore, some compounds can undergo extensive first-pass metabolism in the liver, where a substantial portion of the drug is metabolized before it can enter the systemic circulation.[3]
Q3: What initial strategies can be employed to improve the bioavailability of this compound?
Initial strategies for enhancing the bioavailability of a poorly soluble compound like this compound often focus on physicochemical modifications.[3] Techniques such as particle size reduction through micronization or nanosizing can increase the surface area available for dissolution.[3][4] For ionizable drug candidates, salt formation is another viable technique to improve solubility.[3] Additionally, formulation approaches like solid dispersions and lipid-based systems can be explored.[4][5]
Troubleshooting Guides
This section addresses specific experimental issues and provides actionable steps to overcome them.
Issue 1: High variability in plasma concentrations of this compound in animal studies.
Potential Causes:
-
Poor and inconsistent dissolution: If this compound does not dissolve uniformly in the gastrointestinal (GI) tract, its absorption will be erratic.[6]
-
Food effects: The presence or absence of food can significantly impact gastric emptying time and the composition of GI fluids, thereby affecting the dissolution and absorption of drugs with poor solubility.[6]
-
Variable first-pass metabolism: Inconsistent metabolism in the gut wall or liver can result in fluctuating amounts of the drug reaching the systemic circulation.[6]
Troubleshooting Steps:
-
Standardize feeding conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability from food effects.[6]
-
Optimize the formulation: Develop a more robust formulation, such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS), to improve dissolution consistency.[4][5]
-
Increase sample size: A larger number of animals per group can help in statistically managing high variability.[6]
Issue 2: this compound shows good in vitro permeability but low in vivo oral bioavailability.
Potential Causes:
-
High first-pass metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) after absorption from the intestine.
-
Efflux transporter activity: this compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug out of intestinal cells and back into the gut lumen.[2]
Troubleshooting Steps:
-
Assess metabolic stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the extent of hepatic metabolism.
-
Investigate P-gp interaction: Use in vitro models, such as Caco-2 cell monolayers, to assess whether this compound is a P-gp substrate.
-
Consider a prodrug approach: A prodrug of this compound could be designed to mask the site of metabolism or to have different transporter interactions.[5]
Data Presentation
The following tables summarize key data related to the physicochemical properties and formulation development of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (pH 7.4) | < 1 |
| 0.1 N HCl | 5 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 10 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 25 |
Table 2: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 200 ± 50 | 2 |
| Nanosuspension | 10 | 250 ± 40 | 1.0 | 1200 ± 200 | 12 |
| Solid Dispersion | 10 | 350 ± 60 | 1.0 | 1800 ± 300 | 18 |
| SEDDS | 10 | 500 ± 80 | 0.5 | 2500 ± 400 | 25 |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
Procedure:
-
Prepare a presuspension of this compound (e.g., 5% w/v) and the stabilizer (e.g., 1-2% w/v) in purified water.
-
Add the milling media to the presuspension in a milling chamber.
-
Mill the suspension at a controlled temperature for a sufficient duration (e.g., 2-6 hours) until the desired particle size is achieved.
-
Monitor the particle size distribution during milling using a laser diffraction particle size analyzer.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Reference compounds (high and low permeability)
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution containing this compound and reference compounds to the apical (A) side of the Transwell® inserts.[3]
-
Collect samples from the basolateral (B) side at specified time intervals.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Visualizations
Signaling Pathways and Workflows
Caption: Cholinergic synapse and the inhibitory action of this compound.
Caption: A general workflow for improving the bioavailability of this compound.
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
AChE-IN-82 stability problems in long-term experiments
Welcome to the technical support center for AChE-IN-82. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges during long-term experiments with this carbamate-based acetylcholinesterase (AChE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for carbamate-based inhibitors like this compound?
A1: The main stability issue for carbamate (B1207046) inhibitors is their susceptibility to hydrolysis, particularly under neutral to alkaline conditions. The carbamate functional group can be cleaved by water, leading to the degradation of the compound and a loss of inhibitory activity. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the specific chemical structure of the inhibitor.[1][2] N,N-disubstituted carbamates are generally more stable than their monosubstituted counterparts.[2]
Q2: How can I minimize the degradation of this compound in my experiments?
A2: To minimize degradation, it is crucial to control the experimental conditions. Maintaining a slightly acidic pH (e.g., pH 3-5) for aqueous solutions can significantly slow down hydrolysis.[1][3] It is also recommended to prepare solutions fresh before use and store stock solutions in an appropriate solvent (e.g., DMSO) at low temperatures (-20°C or -80°C) to ensure long-term stability.[4] For long-term cell-based assays, consider the pH of your culture medium and the duration of the experiment, as prolonged exposure to physiological pH (~7.4) at 37°C can lead to significant degradation.
Q3: What are the expected degradation products of a carbamate AChE inhibitor?
A3: The primary degradation product of a carbamate inhibitor due to hydrolysis is typically the corresponding phenol (B47542) or alcohol and a carbamic acid derivative, which can further decompose. For instance, the major degradation product of rivastigmine (B141) is its corresponding phenol, (S)-3-(1-dimethylaminoethyl) phenol (NAP 226-90).[1] Identifying and monitoring the appearance of such degradation products using analytical techniques like HPLC or LC-MS can help in assessing the stability of this compound in your experimental setup.
Q4: Are there any other factors besides pH and temperature that can affect the stability of this compound?
A4: While pH and temperature are the most critical factors, the presence of certain enzymes in biological matrices (e.g., plasma, cell lysates) can also contribute to the metabolic degradation of carbamate inhibitors. Additionally, the choice of solvent for stock solutions and working dilutions can impact stability. It is advisable to use aprotic solvents like DMSO for long-term storage and to minimize the time the compound spends in aqueous buffers.[2]
Troubleshooting Guides
Issue: Loss of Compound Activity in a Long-Term Experiment
If you observe a diminishing effect of this compound over the course of your experiment, it is likely due to compound instability. Follow this troubleshooting workflow to diagnose and resolve the issue.
References
AChE-IN-82 assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylcholinesterase (AChE) inhibitor assays. While this guide is broadly applicable, it can be specifically adapted for compounds like a hypothetical "AChE-IN-82".
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common colorimetric AChE inhibition assay?
The most widely used method is the Ellman's assay.[1] This assay measures the activity of AChE by monitoring the formation of thiocholine. Acetylthiocholine (B1193921) is used as a substrate for AChE. When hydrolyzed by the enzyme, it produces thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1] The rate of color development is directly proportional to the AChE activity.[1]
Q2: My IC50 values for the same inhibitor vary significantly between experiments. What could be the cause?
IC50 values can be influenced by several experimental conditions.[1] Common sources of variability include:
-
Enzyme Concentration: Ensure the AChE concentration is within the linear range of the assay.[2]
-
Substrate Concentration: Use a substrate (acetylthiocholine) concentration that allows for the measurement of initial velocity conditions (less than 10% of substrate depletion).[2]
-
Incubation Times: Pre-incubation of the enzyme with the inhibitor and the reaction time after substrate addition should be consistent across all experiments.[1]
-
Reagent Stability: Ensure all reagents, especially the enzyme and substrate solutions, are fresh and have been stored correctly.
-
Pipetting Accuracy: Small variations in pipetting volumes can lead to significant differences in results, especially when working with potent inhibitors.
Q3: I am observing high background noise in my assay. What are the potential reasons?
High background noise can be caused by several factors:
-
Spontaneous Substrate Hydrolysis: Acetylthiocholine can undergo spontaneous, non-enzymatic hydrolysis. Preparing fresh substrate solution for each experiment is recommended.
-
DTNB Instability: The DTNB reagent can be unstable. Ensure it is properly stored and protected from light.
-
Well-to-Well Contamination: Careful pipetting techniques are crucial to avoid cross-contamination between wells.
-
Microplate Issues: Scratches or imperfections in the microplate wells can interfere with absorbance readings.
Q4: How can I be sure that my test compound is a true AChE inhibitor and not an assay interference compound?
Assay interference is a common issue. Compounds can interfere with the assay in several ways, such as by reacting with DTNB or by inhibiting the enzyme through non-specific mechanisms. To identify potential false positives, consider the following:
-
Counter-screening: Perform the assay without the enzyme to see if the compound reacts directly with the substrate or DTNB.
-
Multiple Assay Formats: Using different assay formats, such as a cell-based assay or a fluorimetric method, can help confirm true inhibition.[2]
-
Structure-Activity Relationship (SAR) Analysis: If available, examining the activity of structurally related compounds can provide insights into whether the observed inhibition is specific.
-
Checking for PAINS: Some chemical structures are known as Pan-Assay Interference Compounds (PAINS) and are prone to causing non-specific assay interference.[3]
Troubleshooting Guides
Issue 1: Low or No AChE Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the storage conditions and expiration date of the AChE enzyme stock. - Test a new vial of the enzyme. - Confirm the enzyme concentration is appropriate for the assay.[2] |
| Incorrect Buffer pH | - Prepare fresh buffer and verify that the pH is optimal for AChE activity (typically pH 7-8).[1] |
| Degraded Substrate | - Prepare a fresh solution of acetylthiocholine for each experiment.[2] |
| Presence of an Inhibitor in the Reagents | - Test each reagent individually for inhibitory activity. |
Issue 2: High Variability in Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique. |
| Incomplete Mixing | - Gently mix the contents of each well after adding each reagent, avoiding bubbles. |
| Temperature Fluctuations | - Ensure the microplate is incubated at a constant and appropriate temperature (e.g., 37°C).[1] |
| Edge Effects in Microplate | - Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature variations. |
Issue 3: Unexpected IC50 Values
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | - Verify the stock concentration of the inhibitor. - Perform serial dilutions carefully. |
| Inhibitor Precipitation | - Check the solubility of the inhibitor in the assay buffer. - Consider using a different solvent or a lower concentration range. |
| Assay Conditions Not Optimized | - Re-evaluate the enzyme and substrate concentrations to ensure they are in the linear range.[2] |
| Different Enzyme Source or Purity | - If the enzyme source has changed, this can affect IC50 values. Note the source and lot number in your records. |
Quantitative Data Summary
The following tables provide representative quantitative data for a typical AChE inhibition assay. Note that these values can vary depending on the specific experimental conditions.[1]
Table 1: Typical Reagent Concentrations
| Reagent | Concentration |
| AChE (from Electric Eel) | 0.01 - 0.1 U/mL |
| Acetylthiocholine Iodide | 0.1 - 1 mM |
| DTNB | 0.3 - 1 mM |
| Phosphate (B84403) Buffer | 50 - 100 mM, pH 8.0 |
Table 2: Example IC50 Values for Known AChE Inhibitors
| Inhibitor | Reported IC50 Range (nM) |
| Donepezil | 1 - 10 |
| Galantamine | 100 - 500 |
| Rivastigmine | 200 - 1000 |
| Physostigmine | 1 - 20 |
Experimental Protocols
Detailed Methodology for a Standard AChE Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Prepare a 50 mM phosphate buffer (pH 8.0).
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a stock solution of acetylthiocholine iodide in deionized water.
-
Prepare a stock solution of AChE enzyme in the phosphate buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) at various concentrations.[1]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, DTNB solution, and the test inhibitor solution.
-
Add the AChE enzyme solution to each well and pre-incubate for a determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).[1]
-
Initiate the reaction by adding the acetylthiocholine iodide substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
-
Visualizations
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Caption: Experimental Workflow for an AChE Inhibition Assay.
Caption: Troubleshooting Logic for High Assay Variability.
References
Adjusting AChE-IN-82 experimental conditions for optimal results
Welcome to the technical support center for AChE-IN-82. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions for this novel acetylcholinesterase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to use a fresh, anhydrous grade of DMSO to ensure the stability and solubility of the compound.[5]
Q3: How should I store my stock solution of this compound?
A3: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Protect the solution from light by using amber vials or by wrapping the vial in foil.[6]
Q4: Is this compound stable in aqueous solutions for the duration of my experiment?
A4: The stability of many novel inhibitors in aqueous buffers can be limited. It is best practice to prepare fresh dilutions from your organic stock solution immediately before each experiment.[6] If your experiment requires prolonged incubation, a stability study under your specific experimental conditions is recommended to ensure the compound's integrity.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound Precipitation in Aqueous Buffer | This compound is a hydrophobic molecule with limited aqueous solubility. | - Use a co-solvent such as DMSO, ensuring the final concentration is low (typically <0.5%) to avoid toxicity.[5][6]- Prepare serial dilutions of the stock solution in the organic solvent before the final dilution into the aqueous buffer.[5]- Briefly sonicate or vortex the solution after dilution.[5] |
| Inconsistent IC50 Values | - Variability in enzyme or substrate concentration.- Inconsistent incubation times.- Pipetting errors. | - Standardize enzyme and substrate concentrations across all assays.[1]- Use a precise and consistent incubation time.[1]- Ensure pipettes are calibrated and use consistent pipetting techniques.[1] |
| High Background Signal in Assay | - Substrate auto-hydrolysis.- Contamination of reagents. | - Run a blank control without the enzyme to measure non-enzymatic substrate hydrolysis.[1]- Prepare fresh substrate and buffer solutions.[1] |
| No or Low Enzyme Activity | - Inactive enzyme.- Incorrect buffer pH.- Degraded substrate. | - Use a new vial of enzyme and confirm its activity with a known inhibitor as a positive control.[1]- Verify the pH of the assay buffer.[1]- Prepare a fresh substrate solution.[1] |
| Inconsistent Results in Animal Studies | - Variability in drug administration.- Biological variability among animals. | - Ensure all personnel are properly trained in the administration technique (e.g., i.p. injection).[7]- Increase the number of animals per group to account for individual differences.[7]- Ensure consistent timing of drug administration and behavioral testing.[7] |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Notes |
| DMSO | ≥ 45 mg/mL | Recommended for primary stock solutions. |
| DMF | ≥ 25 mg/mL | An alternative to DMSO. |
| Ethanol | ~ 3 mg/mL | Limited solubility; may be suitable for some applications. |
| Water | < 0.1 mg/mL | Considered insoluble; not recommended for stock solutions. |
| PBS (pH 7.2) | < 0.1 mg/mL | Considered insoluble; not recommended for stock solutions. |
Note: These values are representative and may vary based on the specific lot of the compound and the purity of the solvents.
Table 2: In Vitro Efficacy of this compound
| Assay Type | Enzyme Source | IC50 (nM) |
| Ellman's Assay | Human recombinant AChE | 15.8 ± 2.1 |
| Amplex Red Assay | Electric Eel AChE | 22.3 ± 3.5 |
| Cell-Based Assay (SH-SY5Y cells) | Endogenous Human AChE | 45.7 ± 5.4 |
Note: IC50 values are dependent on experimental conditions and should be determined independently in your laboratory.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation (10 mM):
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.[5]
-
For the final dilution into the aqueous assay buffer, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent effects.[5] Always include a vehicle control with the same final DMSO concentration.
-
Protocol 2: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol is a common colorimetric method for measuring AChE activity.
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI). Prepare a fresh solution in the assay buffer.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). Prepare a fresh solution in the assay buffer.
-
Enzyme: Acetylcholinesterase (e.g., from human recombinant sources). Dilute to the desired concentration in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the serially diluted this compound working solutions or vehicle control to the appropriate wells.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Add 50 µL of the DTNB solution to all wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a plate reader. Take kinetic readings every minute for 10-20 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[1]
-
Visualizations
Caption: Mechanism of this compound action in the cholinergic synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Potent Inhibitors of Acetylcholinesterase Using Morin as the Starting Compound | AAT Bioquest [aatbio.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling AChE-IN-82: A Comparative Analysis of a Novel Multi-Target Acetylcholinesterase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-82, against established Alzheimer's disease therapeutics. This document synthesizes available preclinical data, details experimental methodologies for acetylcholinesterase inhibition assays, and visualizes key pathways to offer an objective evaluation of its potential.
This compound, also identified as compound 49, has emerged as a promising multi-target agent in the landscape of neurodegenerative disease research.[1][2] Unlike traditional acetylcholinesterase inhibitors that primarily focus on enhancing cholinergic neurotransmission, this compound exhibits a broader pharmacological profile, targeting multiple enzymes implicated in the pathology of Alzheimer's disease.[1][2] This guide will delve into the available in vitro data for this compound and provide a comparative perspective with the well-established AChE inhibitor, Donepezil (B133215).
In Vitro Inhibitory Activity: A Quantitative Comparison
The primary mechanism of action for AChE inhibitors is the prevention of the breakdown of the neurotransmitter acetylcholine, a critical component for memory and cognitive function. The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
The following table summarizes the in vitro inhibitory profile of this compound against a panel of enzymes relevant to Alzheimer's disease pathology. For a comparative benchmark, the IC50 value for Donepezil's inhibition of acetylcholinesterase is also presented.
| Target Enzyme | This compound IC50 (µM) | Donepezil IC50 (nM) | Reference |
| Acetylcholinesterase (eeAChE) | 0.072 | 6.7 | [1][2][3] |
| Butyrylcholinesterase (eqBChE) | 9.81 | - | [1][2] |
| Monoamine Oxidase A (hMAO-A) | 14.52 | - | [1][2] |
| Monoamine Oxidase B (hMAO-B) | 0.024 | - | [1][2] |
| Beta-secretase 1 (BACE-1) | 2.42 | - | [1][2] |
| Cyclooxygenase-1 (COX-1) | 60.41 | - | [1][2] |
| Cyclooxygenase-2 (COX-2) | 0.187 | - | [1][2] |
| 5-Lipoxygenase (5-LOX) | 0.18 | - | [1][2] |
eeAChE: Electrophorus electricus acetylcholinesterase; eqBChE: equine butyrylcholinesterase; hMAO-A/B: human monoamine oxidase A/B.
Note: Direct comparative in vivo efficacy data for this compound in disease models is not yet publicly available. The provided data for Donepezil is from in vitro studies and serves as a reference for its AChE inhibitory potency.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Acetylcholinesterase (AChE) Signaling Pathway Inhibition.
Caption: General Experimental Workflow for AChE Inhibitor Validation.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This in vitro assay is a widely used colorimetric method to determine the activity of AChE and the inhibitory potency of compounds like this compound.
Principle: The assay measures the product of the enzymatic reaction between acetylthiocholine (B1193921) (ATCh), a substrate analog of acetylcholine, and the enzyme acetylcholinesterase. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (from Electrophorus electricus or other sources)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compound (this compound) and reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCh substrate solution to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Concluding Remarks
This compound presents a compelling profile as a multi-target inhibitor with potent activity against acetylcholinesterase and other key enzymes implicated in Alzheimer's disease. Its ability to target MAO-B, BACE-1, and inflammatory enzymes like COX-2 and 5-LOX suggests a potential for broader therapeutic effects beyond symptomatic improvement of cognitive function.[1][2] Furthermore, initial reports of its neuroprotective effects against oxidative stress warrant further investigation.[1][2]
However, it is crucial to underscore that the currently available data is limited to in vitro studies. To validate the efficacy of this compound, comprehensive in vivo studies in relevant animal models of Alzheimer's disease are essential. Direct, head-to-head comparative studies with established drugs like Donepezil, Rivastigmine, and Galantamine will be critical to ascertain its therapeutic potential and position it within the existing treatment landscape. Future research should focus on its pharmacokinetic properties, blood-brain barrier permeability, and long-term safety profile to fully elucidate its promise as a novel therapeutic agent for neurodegenerative diseases.
References
A Comparative Guide to Acetylcholinesterase Inhibitors: AChE-IN-82, Donepezil, and Rivastigmine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitor AChE-IN-82 against two widely recognized drugs, Donepezil (B133215) and Rivastigmine. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Overview of Compared Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic neurotransmission. They function by impeding the activity of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby increasing its availability in the synaptic cleft.
-
Donepezil: A highly selective and reversible inhibitor of acetylcholinesterase, Donepezil is a well-established first-line treatment for Alzheimer's disease.[1][2] Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key feature of its pharmacological profile.
-
Rivastigmine: This agent is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][4] Its dual inhibitory action is suggested to offer broader therapeutic effects, particularly as BuChE levels increase relative to AChE in the later stages of Alzheimer's disease.
-
This compound: A novel compound identified as a multi-target inhibitor. It demonstrates potent inhibition of acetylcholinesterase and also targets other enzymes implicated in neuroinflammation and neurodegeneration, such as butyrylcholinesterase (BuChE), monoamine oxidases (MAO-A and MAO-B), beta-secretase 1 (BACE-1), cyclooxygenases (COX-1 and COX-2), and 5-lipoxygenase (5-LOX).[5] This multi-target profile suggests potential for both symptomatic relief and disease-modifying effects.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of a compound is a critical determinant of its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater inhibition. The selectivity of an inhibitor for AChE over BuChE is also a crucial parameter, as it can influence the side-effect profile of the drug.
| Compound | Target Enzyme | IC50 Value | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | eeAChE | 0.072 µM[5] | 136.25 |
| eqBuChE | 9.81 µM[5] | ||
| Donepezil | Rat Brain AChE | 6.7 nM[1] | ~1104 |
| Rat Brain BuChE | 7400 nM[4] | ||
| Rivastigmine | Rat Brain AChE | 4.3 nM[1] | ~7.2 |
| Rat Brain BuChE | 31 nM[4] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme (e.g., Electrophorus electricus acetylcholinesterase (eeAChE), equine butyrylcholinesterase (eqBuChE), or rat brain enzymes). The data presented here are from various sources and should be interpreted with this in mind.
Mechanism of Action and Signaling Pathway
The fundamental mechanism of action for these inhibitors is the enhancement of cholinergic signaling. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly degraded by acetylcholinesterase. By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, leading to enhanced postsynaptic receptor activation.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Analysis of AChE-IN-82 and Other Acetylcholinesterase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-82, against established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine. This report includes a summary of quantitative inhibitory data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a multi-target inhibitor with potent activity against acetylcholinesterase (AChE) and a range of other enzymes implicated in neuroinflammation and Alzheimer's disease pathology. This guide presents a side-by-side comparison of its in vitro inhibitory profile with that of the widely used AChE inhibitors Donepezil, Rivastigmine, and Galantamine. The data indicates that this compound possesses a unique and broad spectrum of activity that distinguishes it from the more selective AChE inhibitors.
Comparative Inhibitory Profile
The inhibitory activities of this compound, Donepezil, Rivastigmine, and Galantamine against a panel of enzymes are summarized in the table below. The data highlights the multi-target nature of this compound, with significant inhibitory effects on enzymes beyond cholinesterases.
| Enzyme | This compound IC₅₀ (µM) | Donepezil IC₅₀ (µM) | Rivastigmine IC₅₀ (µM) | Galantamine IC₅₀ (µM) |
| eeAChE | 0.072 | ~0.0067 | ~4.15 | Data not available |
| eqBChE | 9.81 | Data not available | ~0.037 | Data not available |
| hMAO-A | 14.52 | Data not available | Data not available | Data not available |
| hMAO-B | 0.024 | Data not available | Data not available | Data not available |
| BACE-1 | 2.42 | ~1.5 | Data not available | Data not available |
| COX-1 | 60.41 | Data not available | Data not available | Data not available |
| COX-2 | 0.187 | Data not available | Data not available | Data not available |
| 5-LOX | 0.18 | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Cholinergic Signaling Pathway at the Synapse.
Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.
Detailed Experimental Protocols
The following are detailed protocols for the in vitro enzyme inhibition assays cited in this guide.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
Principle: This spectrophotometric assay measures the activity of cholinesterases. The enzyme hydrolyzes the substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Electric eel AChE (eeAChE) or Equine serum BChE (eqBChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test inhibitor (this compound, Donepezil, Rivastigmine, Galantamine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI or BTCI in deionized water.
-
Prepare a working solution of the enzyme in phosphate buffer. The final concentration will need to be optimized for the specific enzyme lot.
-
Prepare serial dilutions of the test inhibitors in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water (instead of substrate).
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent (e.g., DMSO).
-
Test Sample: 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL of each inhibitor dilution.
-
-
Pre-incubation:
-
Mix the contents of each well gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
To all wells except the blank, add 10 µL of the ATCI or BTCI solution to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable sigmoidal dose-response curve fitting model.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
Principle: This fluorometric assay measures the activity of MAO-A and MAO-B. The enzyme catalyzes the oxidative deamination of a substrate (e.g., kynuramine (B1673886) or tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a probe that generates a fluorescent signal. Specific inhibitors (clorgyline for MAO-A and selegiline (B1681611) for MAO-B) are used to differentiate the activity of the two isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or tyramine)
-
Fluorescent probe for H₂O₂ detection
-
Assay buffer
-
Test inhibitor dissolved in a suitable solvent
-
Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as controls
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of MAO-A and MAO-B enzymes, substrate, and fluorescent probe in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
In separate wells for MAO-A and MAO-B, add the assay buffer, the respective enzyme, and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
-
Pre-incubation:
-
Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.
-
-
Reaction Initiation:
-
Add the substrate to all wells to start the reaction.
-
-
Measurement:
-
Measure the increase in fluorescence over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition as described for the cholinesterase assay.
-
Determine the IC₅₀ values for both MAO-A and MAO-B.
-
Beta-Secretase 1 (BACE-1) Inhibition Assay (FRET-based)
Principle: This assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule in close proximity. In the intact substrate, the fluorescence is quenched. Upon cleavage by BACE-1, the donor and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human BACE-1 enzyme
-
BACE-1 FRET peptide substrate
-
Assay buffer (typically an acidic buffer, e.g., sodium acetate, pH 4.5)
-
Test inhibitor dissolved in a suitable solvent
-
A known BACE-1 inhibitor as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the BACE-1 enzyme, FRET substrate, and serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer, BACE-1 enzyme, and test inhibitor at various concentrations to the wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add the FRET substrate to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition to determine the IC₅₀ value.
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin (B15479496) H₂, which is then reduced, and the resulting product is measured using a colorimetric or fluorometric probe.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Assay buffer
-
Test inhibitor dissolved in a suitable solvent
-
Specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) as controls
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzymes, arachidonic acid, and the probe in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
In separate wells for COX-1 and COX-2, add the assay buffer, the respective enzyme, and the test inhibitor.
-
-
Pre-incubation:
-
Incubate at room temperature for a specified time.
-
-
Reaction Initiation:
-
Add arachidonic acid to initiate the reaction.
-
-
Measurement:
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.
-
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay measures the activity of 5-LOX, which catalyzes the oxidation of arachidonic acid. The product of the reaction can be measured directly by its absorbance at 234 nm or through a coupled reaction that generates a fluorescent or colorimetric signal.
Materials:
-
Purified 5-LOX enzyme
-
Arachidonic acid or linoleic acid (substrate)
-
Assay buffer
-
Test inhibitor dissolved in a suitable solvent
-
A known 5-LOX inhibitor (e.g., Zileuton) as a positive control
-
UV-transparent 96-well plate or a standard plate for colorimetric/fluorometric assays
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the 5-LOX enzyme and substrate in the assay buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
Add the assay buffer, 5-LOX enzyme, and test inhibitor to the wells.
-
-
Pre-incubation:
-
Incubate the mixture for a short period.
-
-
Reaction Initiation:
-
Add the substrate to start the reaction.
-
-
Measurement:
-
Measure the change in absorbance at 234 nm or the development of the colorimetric/fluorometric signal over time.
-
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition to determine the IC₅₀ value.
-
Conclusion
This compound demonstrates a distinct and broader inhibitory profile compared to the established AChE inhibitors Donepezil, Rivastigmine, and Galantamine. Its potent inhibition of AChE, coupled with its activity against MAO-B, BACE-1, COX-2, and 5-LOX, suggests a multi-faceted mechanism of action that could be beneficial in the complex pathology of neurodegenerative diseases like Alzheimer's. The lack of comprehensive public data on the secondary targets for Donepezil, Rivastigmine, and Galantamine underscores the need for further head-to-head comparative studies to fully elucidate the relative therapeutic potential of these compounds. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative in vitro evaluations.
Comparative Analysis of a Novel Acetylcholinesterase Inhibitor: AChE-IN-82 in Cross-Validation with Established Research Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the evaluation of a novel acetylcholinesterase (AChE) inhibitor, designated here as AChE-IN-82, by comparing its potential performance metrics against established and well-characterized AChE inhibitors: Donepezil (B133215), Rivastigmine, and Galantamine. Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, acting by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and cognitive function.[1] This document aims to facilitate a data-driven assessment of new chemical entities like this compound by presenting key performance indicators in a standardized format alongside detailed experimental methodologies.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of an AChE inhibitor is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.[2] The selectivity of an inhibitor for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) is another important parameter, as BChE also plays a role in acetylcholine hydrolysis.[3]
The following table summarizes the in vitro inhibitory potency of the established AChE inhibitors, which can serve as a benchmark for evaluating this compound.
| Inhibitor | Target Enzyme | IC50 | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | AChE | Data Pending | Data Pending |
| BuChE | Data Pending | ||
| Donepezil | AChE | 6.7 nM[4] | 1104[4] |
| BuChE | 7400 nM[4] | ||
| Rivastigmine | AChE | 4.3 - 4760 nM | Varies significantly depending on experimental conditions |
| BuChE | 16 - 238 nM | ||
| Galantamine | AChE | 410 nM[5] | >50[5] |
| BuChE | Data indicates >50-fold selectivity for AChE[5] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology used.[6]
Signaling Pathway and Mechanism of Action
Acetylcholinesterase inhibitors function by blocking the active site of the acetylcholinesterase enzyme.[7] This prevents the breakdown of acetylcholine in the synaptic cleft, leading to its accumulation and enhanced activation of both nicotinic and muscarinic acetylcholine receptors.[7] This potentiation of cholinergic neurotransmission is the primary mechanism underlying the therapeutic effects of these drugs in conditions like Alzheimer's disease.[8] Some inhibitors, like galantamine, also exhibit a dual mode of action by acting as allosteric modulators of nicotinic acetylcholine receptors, further enhancing cholinergic signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AChE-IN-82: A Comparative Guide to Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of the novel acetylcholinesterase inhibitor, AChE-IN-82, against established industry standards. As public data for this compound is not yet available, this document serves as a template, presenting key metrics, detailed experimental protocols, and comparative data from leading inhibitors—Donepezil, Rivastigmine, and Galantamine—to facilitate a thorough assessment once experimental results for this compound are obtained.
Executive Summary
Acetylcholinesterase (AChE) inhibitors are pivotal in the symptomatic treatment of Alzheimer's disease and other neurological conditions marked by cholinergic deficits.[1][2][3] These compounds function by inhibiting the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine (B1216132), thereby increasing its availability in the synaptic cleft.[2] The efficacy of a novel inhibitor like this compound is critically evaluated based on its inhibitory potency (IC50), selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE), and its pharmacokinetic profile.[1] This guide outlines the essential comparisons to benchmark its potential as a therapeutic candidate.
Performance Comparison of AChE Inhibitors
The following tables summarize crucial performance indicators for industry-standard AChE inhibitors. Data for this compound can be integrated as it becomes available to provide a direct benchmark.
Table 1: In Vitro Inhibitory Potency and Selectivity
A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of BuChE IC50 to AChE IC50, is a measure of the inhibitor's specificity for AChE.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE IC50 / AChE IC50) |
| This compound | Data not available | Data not available | Data not available |
| Donepezil | 6.7[1] | 7400[1] | ~1104[1] |
| Rivastigmine | 4.3[1] | 31[1] | ~7.2[1] |
| Galantamine | ~5000[1] | >100,000[1] | >20[1] |
Note: IC50 values can vary depending on the specific experimental conditions. Standardized assays are crucial for accurate comparison.[2]
Table 2: Pharmacokinetic Properties
| Property | This compound | Donepezil | Rivastigmine | Galantamine |
| Bioavailability | Data not available | ~100%[1] | ~36% (3 mg dose)[1] | 85-100% |
| Half-life (hours) | Data not available | 70-80 | 1.5 (oral) | 7 |
| Metabolism | Data not available | Hepatic (CYP2D6, CYP3A4) | Esterase-mediated hydrolysis | Hepatic (CYP2D6, CYP3A4) |
| Excretion | Data not available | Renal | Renal | Renal |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the evaluation process, the following diagrams are provided.
Experimental Protocols
To ensure a valid comparison, the following standardized experimental protocols are recommended for determining the performance metrics of this compound.
Protocol 1: In Vitro AChE/BuChE Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for determining the in vitro potency (IC50) of an AChE inhibitor.[4][5][6]
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[4] The rate of color change is proportional to enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) enzyme solutions (e.g., from electric eel or human recombinant)[5]
-
Acetylthiocholine iodide (ATCI) as the substrate[5]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[5]
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)[5]
-
Test inhibitor (this compound) and reference inhibitors (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)[5]
-
96-well microplate[1]
-
Microplate reader capable of measuring absorbance at 412 nm[1]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and reference inhibitors. Create working solutions at various concentrations by serial dilution in the assay buffer. Prepare solutions of AChE (or BuChE), ATCI, and DTNB in the buffer.[1]
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well. Add the inhibitor solutions to the respective wells. For control wells, add buffer instead of the inhibitor.[2]
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[2]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of ATCI and DTNB to all wells.[2]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals for a specific duration (e.g., 10 minutes) to determine the reaction rate.[2][4]
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.[1]
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).[1]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.[1]
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from this curve.[1]
Protocol 2: Cell-Based Assay for Cholinergic Activity
This protocol assesses the functional consequence of AChE inhibition in a cellular context.[4]
Principle: By inhibiting AChE, the concentration of a co-applied cholinergic agonist at its receptor is increased, leading to a more robust downstream signaling event, such as an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.[4]
Materials:
-
A cell line expressing a relevant acetylcholine receptor (e.g., SH-SY5Y neuroblastoma cells)[4]
-
Cell culture medium[4]
-
Cholinergic agonist (e.g., carbachol)[4]
-
Test compound (this compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[4]
-
Fluorescence plate reader or microscope[4]
Procedure:
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[4]
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions and wash to remove excess dye.[4]
-
Inhibitor Incubation: Add the test compound (this compound) at various concentrations and incubate for a predetermined time.[4]
-
Agonist Application: Add a sub-maximal concentration of the cholinergic agonist (e.g., carbachol).[4]
-
Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader or microscope.[4]
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of the inhibitor.[4]
-
Plot the response against the logarithm of the inhibitor concentration to determine the EC50 value (the concentration that provokes a response halfway between the baseline and maximum).[4]
References
Independent Verification and Replication Studies of Acetylcholinesterase Inhibitors
A comparative guide to Donepezil, Rivastigmine, and Galantamine
Initial Search for AChE-IN-82: An extensive search for independent verification and replication studies of a specific compound designated "this compound" did not yield any direct results. This suggests that "this compound" may be an internal development name, a very recent discovery not yet in the public domain, or a misnomer.
In the absence of specific data for "this compound," this guide provides a comparative analysis of three widely studied and clinically approved acetylcholinesterase (AChE) inhibitors: Donepezil, Rivastigmine, and Galantamine. These compounds are frequently used in the treatment of Alzheimer's disease.[1][2][3] This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a framework for evaluating and comparing AChE inhibitors.
Biochemical and Pharmacokinetic Properties of Common AChE Inhibitors
The following table summarizes key quantitative data for Donepezil, Rivastigmine, and Galantamine, highlighting their differences in enzyme selectivity and pharmacokinetic profiles.
| Parameter | Donepezil | Rivastigmine | Galantamine |
| Target Selectivity | Highly selective for AChE over BuChE (500-fold)[1] | Inhibits both AChE and BuChE[4] | Selective for AChE |
| IC50 (AChE) | Not specified in search results | 4.15 µM[4] | Not specified in search results |
| IC50 (BuChE) | Not specified in search results | 0.037 µM[4] | Not specified in search results |
| Oral Bioavailability | 100%[1] | ~36% (for 3 mg dose) | 85-100% |
| Plasma Protein Binding | 96% | 40% | 18% |
| Elimination Half-life | ~70 hours | ~1.5 hours | ~7 hours |
| Blood-Brain Barrier Penetration | Readily crosses[1] | Readily crosses[4] | Readily crosses |
Clinical Efficacy and Common Adverse Effects
This table provides a comparative overview of the clinical use and side effect profiles of the three inhibitors. While their efficacy is generally comparable, their adverse effect profiles can differ, which may influence prescribing decisions.[1]
| Feature | Donepezil | Rivastigmine | Galantamine |
| Approved for | Mild, moderate, and severe Alzheimer's disease[3] | Mild to moderate Alzheimer's and Parkinson's disease dementia[4] | Mild to moderate Alzheimer's disease[3] |
| Common Adverse Effects | Nausea, vomiting, diarrhea, insomnia, fatigue, muscle cramps[3] | Nausea, vomiting, diarrhea, dizziness, headache, decreased appetite | Nausea, vomiting, diarrhea, dizziness, headache, decreased appetite[3] |
| Dosing Frequency | Once daily[3] | Twice daily (oral) or once daily (patch) | Twice daily (immediate release) or once daily (extended release) |
Experimental Protocols
To ensure robust and reproducible findings in the study of AChE inhibitors, standardized experimental protocols are essential. Below is a representative methodology for a key in vitro experiment.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay is a widely used colorimetric method to determine the AChE inhibitory activity of a compound.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test inhibitor compound (e.g., Donepezil as a positive control)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Reaction:
-
In each well of the 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the cholinergic signaling pathway at the synapse and the mechanism by which acetylcholinesterase inhibitors enhance neurotransmission.
Caption: Cholinergic synapse showing ACh release, receptor binding, and enzymatic degradation by AChE, which is blocked by AChE inhibitors.
Experimental Workflow for Comparing AChE Inhibitors
This diagram outlines a logical workflow for the preclinical comparison of different acetylcholinesterase inhibitors.
Caption: A typical preclinical workflow for the evaluation and comparison of novel acetylcholinesterase inhibitors.
References
Assessing the Translational Potential of T-82: A Comparative Guide for Novel Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of T-82 with Marketed Acetylcholinesterase Inhibitors for Alzheimer's Disease.
This guide provides a comprehensive comparison of the novel acetylcholinesterase (AChE) inhibitor T-82, also referred to as AChE-IN-82, with currently approved treatments for Alzheimer's disease: Donepezil (B133215), Rivastigmine (B141), and Galantamine. The following sections present a detailed analysis of their in vitro and in vivo efficacy, pharmacokinetic profiles, and the underlying signaling pathways, supported by experimental data and methodologies.
In Vitro Inhibitory Activity
The potency and selectivity of an acetylcholinesterase inhibitor are critical determinants of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key measure of potency, with lower values indicating greater inhibitory activity. Selectivity for AChE over butyrylcholinesterase (BuChE) is often desired to minimize peripheral side effects.
| Inhibitor | Chemical Name | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| T-82 | 2-[2-(1-benzylpiperidin-4-yl)ethyl]-2,3-dihydro-9-methoxy-1H-pyrrolo[3,4-b]quinolin-1-one hemifumarate | 109.4 | ~35,227 | ~322 |
| Donepezil | (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride | 11.8 | ~13,534 | ~1147 |
| Rivastigmine | (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | 450 | 31 | 0.07 |
| Galantamine | (4aS,6R,8aS)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol | 840 | 12,000 | 14.3 |
Note: Data for T-82 and Donepezil are from studies on rat brain homogenate and human plasma. Data for Rivastigmine and Galantamine are compiled from various sources for comparative purposes.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for establishing a suitable dosing regimen and predicting its in vivo performance.
| Parameter | T-82 | Donepezil | Rivastigmine | Galantamine |
| Bioavailability (%) | Data not available | Linear and dose-proportional | ~40% (3 mg oral dose) | 80-100% (oral)[1] |
| Half-life (t½) | ~1.75 hours (mice and non-human primates) | ~70-80 hours[2] | ~1.5 hours (oral)[3] | ~7 hours[1] |
| Time to Peak Plasma Concentration (Tmax) | 1 hour (mice), 3.33 hours (non-human primates) | ~3-8 hours (oral) | ~1 hour (oral)[3] | ~1 hour (oral)[4] |
| Protein Binding (%) | Data not available | ~96% | ~40% | ~18%[1] |
| Metabolism | Data not available in a neurology context. | Primarily hepatic (CYP2D6 and CYP3A4)[5] | Primarily by esterases (cholinesterases) | Primarily hepatic (CYP2D6 and CYP3A4)[6] |
In Vivo Efficacy
Preclinical studies in animal models of cognitive impairment are essential for evaluating the therapeutic potential of a novel compound. T-82 has demonstrated the ability to improve memory deficits in such models.
T-82:
-
Animal Model: Rats with amnesia induced by scopolamine (B1681570) (an anticholinergic agent) or cycloheximide (B1669411) (a protein synthesis inhibitor), and rats with basal forebrain lesions.
-
Key Findings:
-
Significantly ameliorated scopolamine-induced amnesia at oral doses of 0.03, 0.1, and 0.3 mg/kg.
-
Significantly ameliorated cycloheximide-induced amnesia at oral doses of 0.3 and 1.0 mg/kg.
-
Acute (0.1 and 0.3 mg/kg, p.o.) and subacute (0.03-0.3 mg/kg, p.o., for 7 days) treatment significantly reversed memory deficits in rats with basal forebrain lesions[7].
-
Intraperitoneal administration of T-82 at doses of 10 and 30 mg/kg increased the extracellular acetylcholine (B1216132) concentration in the hippocampus and striatum of rats in a dose-dependent manner[8].
-
Established AChE Inhibitors:
-
Donepezil: Clinical trials have shown that Donepezil produces statistically significant improvements in cognitive function, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), compared to placebo in patients with mild to moderate Alzheimer's disease[9][10][11].
-
Rivastigmine: In a 6-month trial, Rivastigmine at doses of 6-12 mg/day resulted in clinically relevant and statistically significant improvements in cognitive and global assessments in patients with mild to moderate Alzheimer's disease[12]. Both oral and transdermal patch formulations have demonstrated efficacy[13][14].
-
Galantamine: Meta-analyses of randomized clinical trials have shown that Galantamine treatment significantly improves cognitive performance in patients with mild to moderate Alzheimer's disease[15]. A 2-year study demonstrated a significantly lower mortality rate and less cognitive decline in the galantamine group compared to placebo[16].
Signaling Pathways and Experimental Workflows
The therapeutic effect of acetylcholinesterase inhibitors is primarily achieved by modulating the cholinergic signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating AChE inhibitors.
Caption: Cholinergic signaling pathway and the inhibitory action of T-82.
Caption: Experimental workflow for IC50 determination of AChE inhibitors.
Experimental Protocols
Determination of IC50 for Acetylcholinesterase Inhibitors (Ellman's Assay)
This colorimetric method is widely used to measure the activity of cholinesterases and the potency of their inhibitors.
-
Principle: The assay measures the production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (the substrate for AChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compound (e.g., T-82)
-
96-well microplate and reader
-
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a 96-well plate, add the AChE enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. A control well should contain the vehicle (solvent) without the inhibitor.
-
Incubate the enzyme and inhibitor for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB to all wells.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Pharmacokinetic Study in Animal Models
This protocol outlines a general procedure for assessing the pharmacokinetic properties of a compound in an animal model.
-
Animal Model: Typically rats or mice, often with cannulated jugular veins for serial blood sampling.
-
Procedure:
-
Administer the test compound (e.g., T-82) via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma or serum.
-
Analyze the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the drug at each time point.
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (area under the curve), and elimination half-life.
-
For brain penetration studies, animals are euthanized at various time points, and brain tissue is collected and analyzed for drug concentration.
-
Conclusion
T-82 emerges as a potent and highly selective acetylcholinesterase inhibitor with promising in vivo efficacy in preclinical models of cognitive impairment. Its selectivity for AChE over BuChE is a notable advantage, potentially leading to a better side-effect profile compared to less selective inhibitors like Rivastigmine. While its in vitro potency is comparable to Tacrine, it is less potent than Donepezil. The limited available pharmacokinetic data for T-82 in a neurological context highlights the need for further investigation to fully assess its translational potential. Specifically, studies on its oral bioavailability and brain penetration in Alzheimer's disease models are crucial next steps. The comprehensive data presented in this guide provides a solid foundation for researchers and drug development professionals to objectively evaluate the potential of T-82 as a novel therapeutic agent for Alzheimer's disease.
References
- 1. Galantamine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of T-82, a novel acetylcholinesterase inhibitor, on impaired learning and memory in passive avoidance task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of T-82, a new quinoline derivative, on cholinesterase activity and extracellular acetylcholine concentration in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donepezil for dementia due to Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 12. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A 24‐Week, Randomized, Controlled Trial of Rivastigmine Patch 13.3 mg/24 h Versus 4.6 mg/24 h in Severe Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-century.us [e-century.us]
- 16. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
AChE-IN-82 vs. Butyrylcholinesterase Inhibitors: A Comparative Guide on Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitor AChE-IN-82 against various butyrylcholinesterase (BChE) inhibitors, with a focus on their enzymatic specificity. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their comparative performance.
Quantitative Comparison of Inhibitor Specificity
The inhibitory potency of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor for one enzyme over another can be expressed as a selectivity index (SI), calculated by dividing the IC50 value for the less-preferred enzyme by the IC50 value for the more-preferred enzyme.
The following table summarizes the in vitro inhibitory activities of this compound and a selection of butyrylcholinesterase inhibitors against both acetylcholinesterase and butyrylcholinesterase.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) | Primary Target(s) |
| This compound | 0.072 | 9.81 | 136.25 | Acetylcholinesterase (AChE) |
| Ethopropazine (B1679164) | >100 | 0.21-0.30 | >333-476 | Butyrylcholinesterase (BChE) |
| Rivastigmine (B141) | ~0.0043 | ~0.0043 | ~1 | Dual AChE/BChE |
| Galantamine | ~0.00079 | ~0.0395 | ~50 | Acetylcholinesterase (AChE) |
| Donepezil | ~0.0067 | ~3.3 | ~492 | Acetylcholinesterase (AChE) |
| Tacrine | ~0.000077 | ~0.000077 | ~1 | Dual AChE/BChE |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as enzyme source and substrate concentration. The data presented here are for comparative purposes.
This compound demonstrates a clear preference for inhibiting AChE, with a selectivity index of approximately 136. In contrast, compounds like ethopropazine show high selectivity for BChE. Dual inhibitors, such as rivastigmine and tacrine, exhibit similar potency against both enzymes.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibitors is most commonly performed using the Ellman's assay, a rapid and reliable spectrophotometric method.[1]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of AChE and BChE.[1]
Principle: This assay measures the activity of cholinesterases by monitoring the production of thiocholine (B1204863) from the hydrolysis of a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the enzyme activity.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel) and butyrylcholinesterase (e.g., from equine serum)[1]
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test inhibitor compound at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and the test inhibitor in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE or BChE enzyme solution
-
Varying concentrations of the test inhibitor (or buffer for the control group).
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the concepts of inhibitor specificity and the experimental workflow described above.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of AChE-IN-82
The proper disposal of the acetylcholinesterase inhibitor AChE-IN-82 is a critical aspect of laboratory safety and environmental responsibility. As a potent bioactive compound, all waste generated from its use must be treated as hazardous chemical waste. Adherence to stringent disposal protocols is mandatory to mitigate risks to personnel and the environment. The following guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the handling and disposal of hazardous acetylcholinesterase inhibitors. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and the compound-specific SDS provided by the supplier for definitive guidance.
Immediate Safety and Handling Precautions
Before commencing any work that will generate this compound waste, it is imperative to establish a clear disposal plan and have the necessary personal protective equipment (PPE) and engineering controls in place.
-
Personal Protective Equipment (PPE): A thorough risk assessment should be conducted to determine the appropriate level of PPE. At a minimum, personnel should wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, and a fully buttoned lab coat.[1]
-
Engineering Controls: All handling of this compound, including weighing, reconstitution, and aliquoting, should be performed in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Spill Management: In the event of a spill, the area should be decontaminated. For a small liquid spill, use an inert absorbent material like vermiculite (B1170534) or sand, and collect it into a sealed container for hazardous waste disposal.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program.[2] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2]
-
Waste Identification and Segregation: All materials that have come into contact with this compound are to be considered hazardous waste. This includes the pure compound, solutions, and contaminated labware such as pipette tips, tubes, gloves, and bench paper. This waste must be segregated from other laboratory waste streams to prevent accidental reactions.[1]
-
Waste Containerization:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof hazardous waste container that is clearly labeled.[3]
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.[3] Do not mix with other solvent waste unless approved by your institution's EHS department.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The date of initial waste accumulation should also be clearly marked.
-
Storage: Hazardous waste containers should be kept tightly sealed when not in use and stored in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment to mitigate the impact of any potential leaks.
-
Final Disposal: Once the waste container is full or reaches the institutional time limit for storage in a satellite accumulation area, contact your institution's EHS department to arrange for a pickup.[1][2] They will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, which may include high-temperature incineration.[1]
Quantitative Disposal Parameters
The following table summarizes common quantitative guidelines for hazardous chemical waste management. These values are illustrative and must be confirmed with your institution's specific waste management plan.
| Parameter | Guideline | Rationale |
| Maximum Accumulation Volume | ≤ 55 gallons of hazardous waste | Federal and state regulations often limit the amount of hazardous waste that can be accumulated in a satellite area. |
| Maximum Accumulation Time | Typically 90 to 180 days | Ensures timely removal of hazardous materials from the laboratory to minimize long-term risks. |
| Container Material | High-density polyethylene (B3416737) (HDPE) or other chemically resistant material | Prevents degradation of the container and potential leaks due to chemical incompatibility. |
| Labeling Requirement | Affixed to the container upon the first addition of waste | Ensures all contents are known and properly managed from the outset. |
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: A flowchart outlining the key stages for the safe disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AChE-IN-82
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of AChE-IN-82, a potent acetylcholinesterase inhibitor. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Protocols
This compound, as an acetylcholinesterase inhibitor, requires careful handling in a controlled laboratory environment to prevent accidental exposure.[1] Personnel must be thoroughly trained on the potential hazards and the necessary safety precautions before working with this compound.
Engineering Controls: All work with this compound, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood to minimize the risk of inhalation. The fume hood should have adequate airflow and be located in a designated area for potent compound handling.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense against exposure. The following must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before each use and changed frequently, especially if contamination is suspected.
-
Body Protection: A lab coat or disposable gown should be worn to protect against skin contact.
-
Respiratory Protection: In situations where the generation of aerosols or dust cannot be fully controlled within a fume hood, a NIOSH-approved respirator may be necessary.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, concentration, date received, and any relevant hazard warnings.
2. Preparation of Solutions:
-
It is recommended to prepare stock solutions in a non-volatile solvent such as DMSO.
-
When dissolving the compound, use techniques that minimize dust or aerosol formation, such as gentle swirling or vortexing.
-
If solubility issues arise, gentle warming or sonication may be employed, but care should be taken to avoid degradation of the compound.
3. Experimental Use:
-
All procedures involving this compound should be performed in a designated area within the chemical fume hood.
-
Use disposable labware whenever possible to minimize cross-contamination and simplify disposal.
-
After use, all non-disposable equipment that has come into contact with the compound must be decontaminated.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (eeAChE) | 0.072 µM | [2] |
| IC50 (eqBChE) | 9.81 µM | [2] |
| IC50 (hMAO-A) | 14.52 µM | [2] |
| IC50 (hMAO-B) | 0.024 µM | [2] |
| IC50 (BACE-1) | 2.42 µM | [2] |
| Suggested Occupational Exposure Limit (OEL) Range for Organophosphates | 0.002 to 2 mg/m³ | [3] |
Note: A specific Occupational Exposure Limit (OEL) for this compound has not been established. The provided range for organophosphates should be used as a conservative guideline for risk assessment.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
Personnel: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[2] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
-
Surfaces and Equipment: For organophosphate and carbamate (B1207046) compounds, decontamination can be achieved by scrubbing with soap and water, followed by treatment with a solution of sodium hypochlorite (B82951) (bleach) and sodium carbonate (washing soda).[2] All decontamination materials should be collected as hazardous waste.
Disposal:
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, and plasticware should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.
-
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of all this compound hazardous waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 2. Decontamination [fao.org]
- 3. Occupational exposure limits for 30 organophosphate pesticides based on inhibition of red blood cell acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
